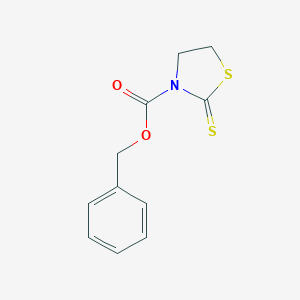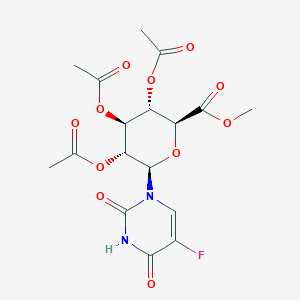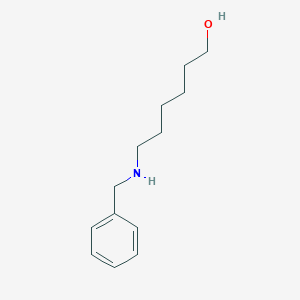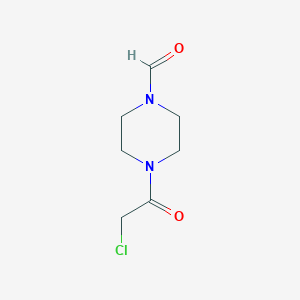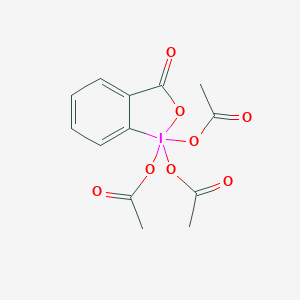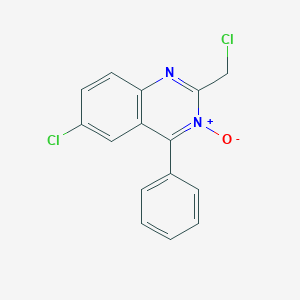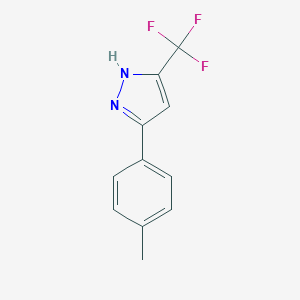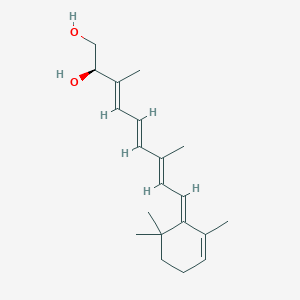
14-Hydroxy-4,14-retro-retinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy-4,14-retro-retinol, also known as 14-HRR, is a synthetic retinoid that has gained attention in recent years due to its potential therapeutic applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to play a crucial role in various biological processes. The synthesis of 14-HRR was first reported in 2004, and since then, several studies have been conducted to investigate its properties and potential applications.
Mécanisme D'action
The mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood. However, it is believed to act through the retinoic acid receptor (RAR) pathway. RARs are nuclear receptors that bind to retinoids and regulate gene expression. 14-Hydroxy-4,14-retro-retinol has been shown to activate RARs, leading to the upregulation of various genes involved in cell differentiation and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 14-Hydroxy-4,14-retro-retinol are diverse. It has been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 14-Hydroxy-4,14-retro-retinol in lab experiments is its ability to induce cell differentiation and inhibit cell proliferation. This makes it a useful tool in studying the mechanisms of cancer development and progression. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
However, there are also limitations to using 14-Hydroxy-4,14-retro-retinol in lab experiments. One limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 14-Hydroxy-4,14-retro-retinol is not fully understood, which could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 14-Hydroxy-4,14-retro-retinol. One area of interest is its potential use in cancer therapy. Several studies have shown that 14-Hydroxy-4,14-retro-retinol has anti-tumor activity in various cancer cell lines. However, more research is needed to determine its efficacy in vivo and its potential side effects.
Another area of interest is its potential use in the treatment of autoimmune diseases. 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system by regulating the production of cytokines and chemokines. This could have implications in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, 14-Hydroxy-4,14-retro-retinol is a synthetic retinoid that has potential applications in scientific research. Its ability to induce cell differentiation, inhibit cell proliferation, and modulate the immune system make it a useful tool in studying various biological processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 14-Hydroxy-4,14-retro-retinol involves a multistep process that starts with the conversion of vitamin A to retinaldehyde. Retinaldehyde is then subjected to a series of chemical reactions that involve oxidation, reduction, and cyclization to yield 14-Hydroxy-4,14-retro-retinol. The synthesis of 14-Hydroxy-4,14-retro-retinol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
The potential applications of 14-Hydroxy-4,14-retro-retinol in scientific research are vast. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 14-Hydroxy-4,14-retro-retinol has also been shown to induce cell differentiation, which is a crucial process in the development and maintenance of tissues. Additionally, 14-Hydroxy-4,14-retro-retinol has been shown to modulate the immune system, which could have implications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
139257-77-5 |
|---|---|
Nom du produit |
14-Hydroxy-4,14-retro-retinol |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
Clé InChI |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
SMILES isomérique |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
SMILES canonique |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Synonymes |
14-HRR 14-hydroxy-4,14-retro-retinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



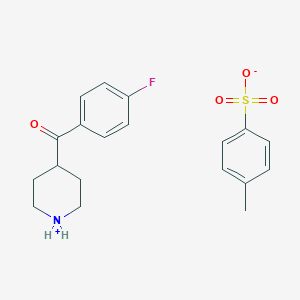
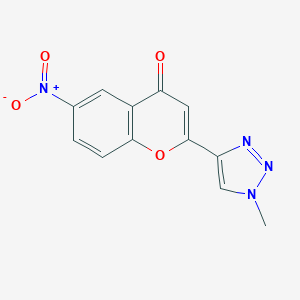
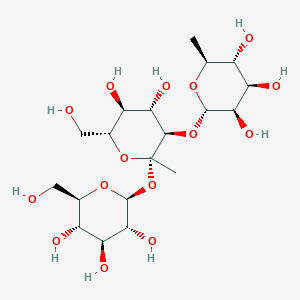
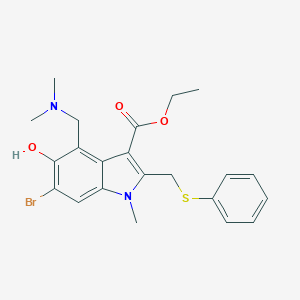
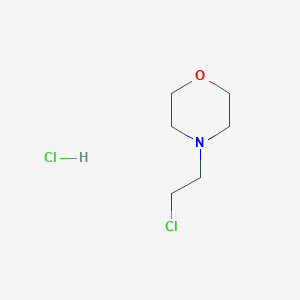
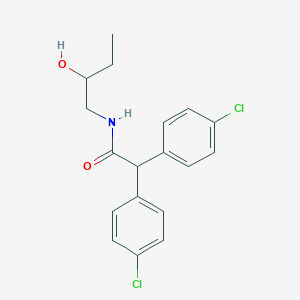
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
